Hexahydropyridazine dihydrochloride
Overview
Description
Hexahydropyridazine dihydrochloride is an organic compound with the molecular formula C4H12Cl2N2. It is a white to off-white crystalline solid that is soluble in water but insoluble in organic solvents . This compound is known for its weak basicity and is commonly used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Hexahydropyridazine dihydrochloride is a type of dihydropyridine . Dihydropyridines are a type of calcium channel blocker (CCB), which refer to a group of medications that block calcium channels located in the muscle cells of the heart and arterial blood vessels, thereby reducing the entry of calcium ions into the cell .
Mode of Action
Dihydropyridines work by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These calcium channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels . By blocking these channels, dihydropyridines are able to decrease blood vessel contraction, leading to a sustained vasodilation .
Biochemical Pathways
The blocking of calcium channels by dihydropyridines leads to a decrease in vascular resistance of arterial blood vessels, leading to a drop in blood pressure . This action affects the cardiovascular system, contributing to a drop in blood pressure and a decrease in the oxygen requirements of the heart .
Pharmacokinetics
It’s known that it is soluble in water at room temperature but insoluble in organic solvents . This solubility profile may influence its absorption and distribution in the body.
Result of Action
The primary result of the action of this compound is the dilation of arterial blood vessels, leading to a decrease in blood pressure . This can be beneficial in the treatment of conditions such as hypertension.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydropyridazine dihydrochloride can be synthesized through the reaction of hydrazine with acetone. The reaction involves the formation of a hydrazone intermediate, which is then reduced to form the hexahydropyridazine ring. The final product is obtained by treating the hexahydropyridazine with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Hexahydropyridazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine derivatives.
Reduction: It can be reduced to form tetrahydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Pyridazine derivatives.
Reduction: Tetrahydropyridazine derivatives.
Substitution: Various substituted hexahydropyridazine derivatives.
Scientific Research Applications
Hexahydropyridazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Comparison with Similar Compounds
Hexahydropyridazine dihydrochloride can be compared with other similar compounds, such as:
Piperidazine dihydrochloride: Similar in structure but differs in its chemical properties and reactivity.
Tetrahydropyridazine dihydrochloride: A reduced form of hexahydropyridazine with different chemical and biological properties.
Uniqueness: this compound is unique due to its specific structural features, which allow for a range of chemical modifications and biological interactions. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
diazinane;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c1-2-4-6-5-3-1;;/h5-6H,1-4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUZEZLTRTTWOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNNC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611246 | |
Record name | Hexahydropyridazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124072-89-5 | |
Record name | Hexahydropyridazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-diazinane dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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